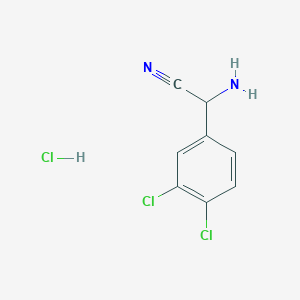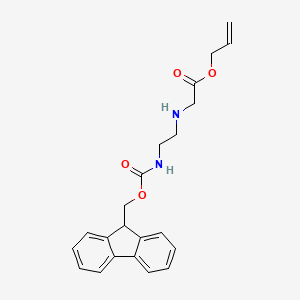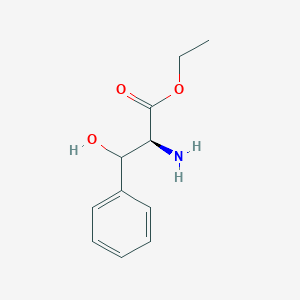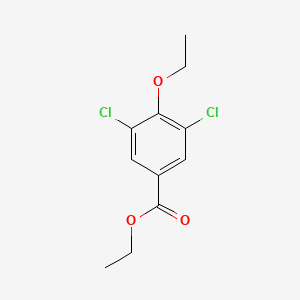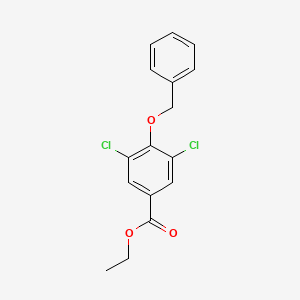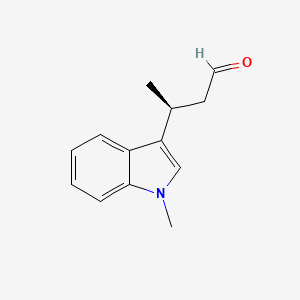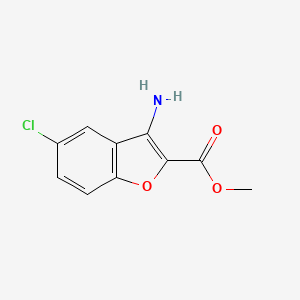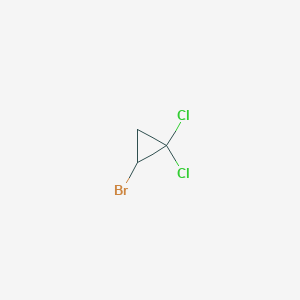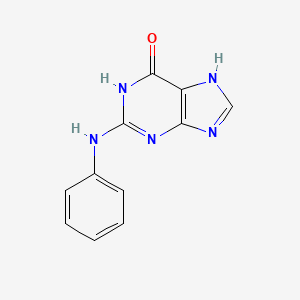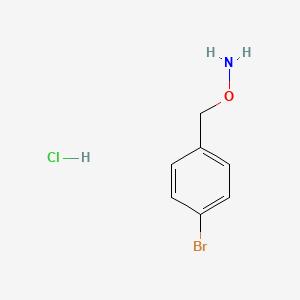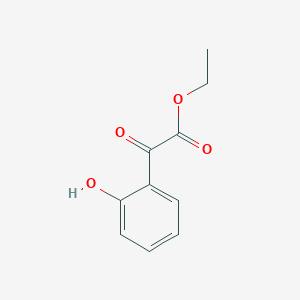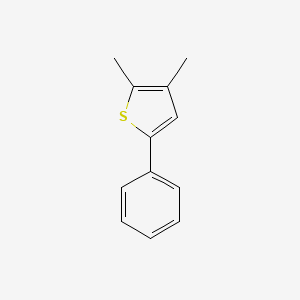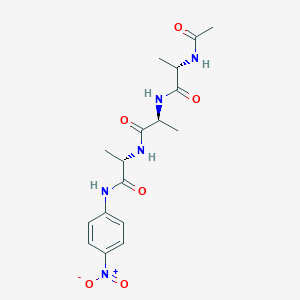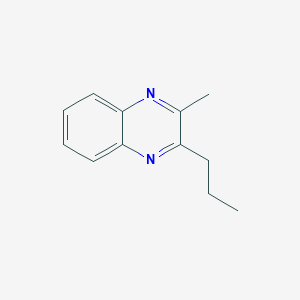
2-Methyl-3-propylquinoxaline
Vue d'ensemble
Description
2-Methyl-3-propylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C12H14N2 . It belongs to the class of quinoxalines , which are bi-cyclic compounds composed of fused benzene and pyrazine rings. Quinoxalines exhibit diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .
2.
Synthesis Analysis
Researchers have developed various synthetic routes to prepare quinoxalines and their derivatives. These methods emphasize green chemistry principles and cost-effectiveness. While I don’t have specific details on the synthesis of 2-Methyl-3-propylquinoxaline , it’s essential to explore literature sources for comprehensive insights into its synthetic pathways .
3.
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-propylquinoxaline consists of a quinoxaline core with a methyl group (CH3) at the 2-position and a propyl group (C3H7) at the 3-position. The compound’s chemical formula is C12H14N2 .
Applications De Recherche Scientifique
Antibacterial Properties
Studies have synthesized various quinoxaline-based heterocycles, such as 3-methyl-6-nitroquinoxaline-2-one derivatives, which demonstrated promising antibacterial properties against multiple bacterial strains. These compounds showed bactericidal effects, indicating their potential in formulating antibacterial compounds, especially against pathogens developing resistance to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
Anticancer Activity
Research involving methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds found that these derivatives exhibited significant anticancer activity. They were tested against human HCT-116 and MCF-7 cell lines, displaying IC50 values in competitive ranges with reference drugs like doxorubicin. This suggests quinoxaline's potential as a scaffold for anticancer drug development (El Rayes et al., 2019).
Antimicrobial Activity
Some new quinoxaline derivatives were synthesized with optimized antimicrobial activity. The study synthesized compounds replacing the C2 chlorine with an ether linkage, which were then tested for their antimicrobial properties. These newly synthesized compounds showed promising results in combating microbial infections (Singh, Deivedi, Hashim, & Singhal, 2010).
Applications in OLEDs
An attempt to synthesize a novel compound from 2-methyl-3-phenylquinoxaline for application in OLEDs (organic light-emitting diodes) led to an unexpected annulation, forming pyrroloquinoxalines. This finding is significant because pyrroloquinoxalines are potentially bioactive, and their synthesis paths are limited, indicating potential applications in OLED technology (Ammermann et al., 2012).
Tissue-specific Induction of Cancer-protective Enzymes
Research on substituted phenols like 2(3)-tert-butyl-4-hydroxyanisole (BHA) and related compounds has shown that they can induce detoxifying enzymes in the liver and peripheral tissues, contributing to anticarcinogenic effects. These findings highlight the potential of quinoxaline derivatives in cancer prevention and treatment (De Long, Prochaska, & Talalay, 1985).
Anticonvulsant Agents
A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were synthesized and evaluated for their anticonvulsant activity. Some compounds in this series showed high anticonvulsant activities in experimental mice, indicating the potential of quinoxaline derivatives in developing new anticonvulsant drugs (Ibrahim et al., 2013).
Propriétés
IUPAC Name |
2-methyl-3-propylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMYNRELBSLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-propylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



